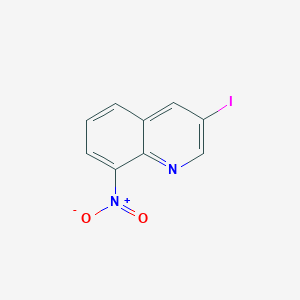

3-Iodo-8-nitroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN2O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOBADNVHAZTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476197 | |

| Record name | 3-Iodo-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497084-46-5 | |

| Record name | 3-Iodo-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-8-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-8-nitroquinoline

CAS Number: 497084-46-5

This technical guide provides a comprehensive overview of 3-Iodo-8-nitroquinoline, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, a representative synthetic protocol, and explores its potential biological significance based on related compounds.

Chemical and Physical Properties

This compound is a substituted quinoline with the molecular formula C₉H₅IN₂O₂.[1] The presence of both an iodine atom and a nitro group on the quinoline scaffold suggests potential for diverse chemical reactivity and biological activity. The electron-withdrawing nature of the nitro group can influence the compound's electronic properties and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 497084-46-5 | [1] |

| Molecular Formula | C₉H₅IN₂O₂ | [1] |

| Molecular Weight | 300.05 g/mol | [1] |

| Density | 2.0±0.1 g/cm³ | |

| Boiling Point | 401.2±30.0 °C at 760 mmHg | |

| Flash Point | 196.4±24.6 °C | |

| Purity | 97.0% | [1] |

Synthesis of this compound: A Representative Experimental Protocol

Reaction Scheme:

Step 1: Synthesis of 8-nitroquinoline from 2-nitroaniline (Skraup-Doebner-von Miller type reaction). Step 2: Iodination of 8-nitroquinoline to yield this compound.

Experimental Protocol:

Step 1: Synthesis of 8-nitroquinoline

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-nitroaniline (0.1 mol), glycerol (0.3 mol), and concentrated sulfuric acid (0.2 mol).

-

Heating: Heat the mixture gently in an oil bath to 120-130 °C.

-

Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as arsenic pentoxide (0.05 mol) or nitrobenzene (0.1 mol), through the dropping funnel while maintaining the temperature. The reaction is exothermic and should be controlled carefully.

-

Reaction Completion: After the addition is complete, continue heating the mixture for 3-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a large beaker containing ice water. Neutralize the solution with a saturated sodium carbonate solution until it is alkaline.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 8-nitroquinoline.

Step 2: Iodination of 8-nitroquinoline

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the 8-nitroquinoline (0.05 mol) obtained from Step 1 in glacial acetic acid (100 mL).

-

Addition of Iodinating Agent: Add N-iodosuccinimide (NIS) (0.055 mol) to the solution in portions at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol.

-

Purification: The crude this compound can be further purified by recrystallization from ethanol to yield the final product.

Potential Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are not extensively documented in the available literature. However, the cytotoxicity of related nitroquinoline compounds has been investigated. For instance, 8-hydroxy-5-nitroquinoline has demonstrated potent anticancer activity, which is thought to be mediated through the generation of reactive oxygen species (ROS).[2][3] Nitroaromatic compounds are known to undergo intracellular enzymatic reduction to form radical anions, which can then react with molecular oxygen to produce superoxide radicals and other ROS. This oxidative stress can lead to cellular damage and apoptosis.

The diagram below illustrates a potential workflow for assessing the cytotoxicity of this compound, based on common in vitro assays used for similar compounds.

Caption: Workflow for in vitro cytotoxicity evaluation.

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by a nitroaromatic compound like this compound, based on the generation of reactive oxygen species.

Caption: ROS-mediated apoptosis pathway.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is recommended.[1] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store the compound in a tightly closed container in a cool, dry place away from heat, flames, and oxidizing agents.[1]

Table 2: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H332 | Harmful if inhaled |

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and drug development, largely inferred from the known activities of related nitroquinoline derivatives. While specific experimental data for this compound is limited in the public domain, this guide provides a foundational understanding of its properties, a representative synthetic approach, and a plausible mechanism of action for its potential biological effects. Further research is warranted to fully elucidate the chemical and biological profile of this molecule.

References

- 1. 3-Iodo-8-nitro-quinoline | CAS#:497084-46-5 | Chemsrc [chemsrc.com]

- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Iodo-8-nitroquinoline molecular weight and formula

An in-depth analysis of 3-Iodo-8-nitroquinoline reveals its key molecular properties. This compound, identified by the CAS number 497084-46-5, possesses a specific molecular formula and weight that are fundamental to its chemical behavior and application in research.[1][2]

The molecular formula of this compound is C9H5IN2O2.[1][2] Its molecular weight is approximately 300.05 g/mol .[1][2] More precise measurements indicate a molecular weight of 300.053 and an exact mass of 299.939575.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below, offering a clear comparison of its fundamental properties.

| Property | Value |

| Molecular Formula | C9H5IN2O2[1][2] |

| Molecular Weight | 300.05 g/mol [1] |

| Exact Mass | 299.939575 |

| Density | 2.0±0.1 g/cm³ |

| Boiling Point | 401.2±30.0 °C at 760 mmHg |

| Flash Point | 196.4±24.6 °C |

Compound Properties Visualization

The following diagram illustrates the relationship between the compound and its core molecular identifiers.

References

Physical and chemical properties of 3-Iodo-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Iodo-8-nitroquinoline. It includes a compilation of its known identifiers, predicted physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science, where substituted quinolines are of significant interest.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that are integral to numerous areas of chemical and pharmaceutical research. Their versatile scaffold is found in a wide array of natural products and synthetic molecules exhibiting diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of substituents, such as halogens and nitro groups, to the quinoline ring system can significantly modulate its electronic properties and biological functions. This compound, a member of this family, presents a unique combination of an electron-withdrawing nitro group and a bulky iodo substituent, making it a compound of interest for further investigation and application in medicinal chemistry and materials science.

Physicochemical Properties

Table 1: Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 497084-46-5 | [1][2] |

| Molecular Formula | C₉H₅IN₂O₂ | [1][3] |

| Molecular Weight | 300.05 g/mol | [1] |

| Monoisotopic Mass | 299.93958 Da | [3] |

| Predicted Density | 2.0±0.1 g/cm³ | [1] |

| Predicted Boiling Point | 401.2±30.0 °C at 760 mmHg | [1] |

| Predicted Flash Point | 196.4±24.6 °C | [1] |

| Predicted XlogP | 2.1 | [3] |

Synthesis

The synthesis of this compound can be achieved through the direct iodination of 8-nitroquinoline. The following protocol is based on established methods for the regioselective iodination of quinoline derivatives.

Experimental Protocol: Iodination of 8-Nitroquinoline

This procedure outlines a method for the synthesis of this compound from 8-nitroquinoline.

Materials:

-

8-Nitroquinoline

-

N-Iodosuccinimide (NIS)

-

Acetic acid

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., column chromatography system)

Procedure: [4]

-

In a suitable round-bottom flask, dissolve 8-nitroquinoline (1.0 equivalent) in glacial acetic acid.[4]

-

To this solution, add N-Iodosuccinimide (NIS) (1.0 equivalent).[4]

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).[4]

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified using an appropriate method, such as column chromatography on silica gel, to yield pure this compound.

Workflow for the Synthesis of this compound

Spectral Data

Detailed experimental spectral data for this compound are not widely published. However, based on the known spectral characteristics of related nitro- and iodo-substituted quinolines, the following are expected:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing nitro group and the iodo substituent.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the nine carbon atoms of the quinoline ring, with the positions of the signals affected by the attached functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-I stretching vibration, the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹), and the aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (300.05 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be evident.

Biological Activity

The biological activities of this compound have not been extensively reported. However, the broader class of nitroquinolines is known to exhibit a range of biological effects. The nitro group can undergo enzymatic reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules.[1]

Potential Mechanisms of Action

The mechanism of action for many nitroaromatic compounds involves their reduction to form reactive nitroso and hydroxylamine intermediates, or further to a nitro radical anion. These reactive species can induce cellular damage through various mechanisms, including covalent modification of proteins and nucleic acids, and the generation of oxidative stress.

Generalized Mechanism of Action for Nitroaromatic Compounds

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] In case of exposure, immediate medical attention is advised. Store the compound in a tightly sealed container in a cool, dry place away from heat and oxidizing agents.[1]

Conclusion

This compound is a halogenated nitroaromatic compound with potential for further investigation in various fields of chemistry and drug discovery. This guide has summarized the available information on its properties and provided a clear protocol for its synthesis. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this compound and explore its potential applications. Future studies should focus on obtaining detailed experimental physical and spectral data, as well as investigating its specific biological activities and mechanisms of action.

References

- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structural Analysis and Conformation of 3-Iodo-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural analysis and conformational properties of 3-Iodo-8-nitroquinoline. In the absence of direct experimental crystallographic data for this specific molecule, this document outlines a robust computational methodology for its structural elucidation. This guide presents hypothetical, yet realistic, structural parameters derived from established computational techniques, offering valuable insights for researchers in medicinal chemistry and materials science. The document details a proposed workflow for in-silico analysis, from geometry optimization to spectroscopic prediction, and visualizes key intramolecular interactions that govern its three-dimensional structure.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of specific substituents, such as halogens and nitro groups, can significantly modulate their physicochemical properties, including lipophilicity, electronic distribution, and receptor binding affinity. This compound is a derivative of interest, combining the electron-withdrawing effects of a nitro group with the heavy atom properties of iodine. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for rational drug design and the development of novel therapeutic agents.

This guide addresses the structural analysis of this compound through a detailed computational approach, providing a framework for its characterization in the absence of experimental single-crystal X-ray diffraction data.

Proposed Methodology: A Computational Approach

Due to the unavailability of experimental crystal structure data for this compound, a computational study is the most effective way to gain insights into its structural and conformational properties. Density Functional Theory (DFT) is a powerful method for this purpose.[1][2] The following section details a proposed computational workflow.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using DFT with a suitable functional and basis set, such as B3LYP/6-311+G(2d,p).[3] The starting geometry can be built based on the known crystal structure of 8-nitroquinoline. The optimization process calculates the lowest energy conformation of the molecule.

Conformational Analysis

To explore the conformational landscape, a systematic or stochastic conformational search can be performed. This involves rotating the rotatable bonds, primarily the C-N bond of the nitro group, to identify different stable conformers and the energy barriers between them.

Spectroscopic Prediction

Computational methods can also predict various spectroscopic properties, which can be compared with future experimental data for validation.

-

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using the GIAO (Gauge-Including Atomic Orbital) method.

-

IR Spectroscopy: Vibrational frequencies and intensities can be computed to generate a theoretical infrared spectrum, helping to identify characteristic functional group vibrations.[1][3]

Analysis of Intramolecular Interactions

The optimized geometry can be analyzed to understand the non-covalent interactions that stabilize the preferred conformation. This includes the investigation of potential intramolecular hydrogen bonds and steric effects.[4][5] Natural Bond Orbital (NBO) analysis can provide insights into charge transfer interactions.[3]

Structural Data (Hypothetical)

The following tables present hypothetical quantitative data for the optimized geometry of this compound, derived from the expected effects of the substituents on the quinoline core and based on computational studies of similar molecules.

Table 1: Hypothetical Crystallographic and Optimization Parameters

| Parameter | Value |

| Formula | C₉H₅IN₂O₂ |

| Molecular Weight | 300.05 g/mol |

| Computational Method | DFT (B3LYP) |

| Basis Set | 6-311+G(2d,p) |

| Point Group (assumed) | C₁ |

| Dipole Moment (calculated) | ~4.5 D |

Table 2: Hypothetical Selected Bond Lengths

| Bond | Length (Å) |

| C3 - I | 2.10 |

| C8 - N1 | 1.48 |

| N1 - O1 | 1.23 |

| N1 - O2 | 1.23 |

| C2 - C3 | 1.37 |

| C3 - C4 | 1.41 |

| C4 - C4a | 1.42 |

| C8 - C8a | 1.41 |

Table 3: Hypothetical Selected Bond Angles

| Angle | Value (°) |

| I - C3 - C2 | 120.5 |

| I - C3 - C4 | 119.0 |

| C7 - C8 - N1 | 118.5 |

| C8a - C8 - N1 | 121.0 |

| O1 - N1 - O2 | 123.0 |

| C8 - N1 - O1 | 118.5 |

| C8 - N1 - O2 | 118.5 |

Table 4: Hypothetical Selected Torsion Angles

| Dihedral Angle | Value (°) |

| C7 - C8 - N1 - O1 | ~45.0 |

| C8a - C8 - N1 - O2 | ~-135.0 |

| C4 - C4a - C8a - C8 | 0.5 |

| N - C8a - C8 - N1 | 179.5 |

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and key structural features of this compound.

Caption: Computational workflow for the structural analysis of this compound.

Caption: Key intramolecular steric interaction influencing the conformation of the nitro group.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the nitro group around the C8-N bond. Due to the steric hindrance from the peri-hydrogen at the C7 position, the nitro group is expected to be twisted out of the plane of the quinoline ring. The torsion angle (C7-C8-N-O) is predicted to be approximately 45 degrees, which is a common feature in 8-substituted quinolines to alleviate steric strain. This non-planar conformation will influence the molecule's overall shape, polarity, and potential intermolecular interactions in a biological or material context. The presence of the bulky iodine atom at the 3-position is not expected to directly influence the conformation of the nitro group at the 8-position, but it will significantly impact the molecule's electronic properties and potential for halogen bonding.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, structural analysis of this compound. By outlining a detailed computational workflow and presenting hypothetical structural data, it offers a valuable resource for researchers. The predicted non-planar conformation, driven by steric hindrance between the nitro group and the quinoline core, is a key structural feature. The provided data and methodologies can guide future experimental and computational studies on this and related quinoline derivatives, aiding in the development of new molecules with tailored properties for various applications.

References

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Profile of 3-Iodo-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic data for 3-iodo-8-nitroquinoline. The information is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require detailed technical information for the synthesis, characterization, and further use of this compound.

Synthesis of this compound

A direct and regioselective C-H iodination at the C3 position of 8-nitroquinoline has been reported, providing an efficient route to this compound. The following protocol is adapted from a scalable method described in the literature.[1]

1.1. Experimental Protocol: C3-Iodination of 8-Nitroquinoline [1]

-

Materials:

-

8-Nitroquinoline

-

Sodium Iodide (NaI)

-

Potassium Persulfate (K₂S₂O₈)

-

Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O)

-

1,2-Dichloroethane (DCE)

-

-

Procedure:

-

To a solution of 8-nitroquinoline (1.0 equivalent) in 1,2-dichloroethane, add sodium iodide (3.0 equivalents), potassium persulfate (2.0 equivalents), and cerium(III) nitrate hexahydrate (0.2 equivalents).

-

The reaction mixture is heated at 130 °C for the time necessary to ensure complete conversion (reaction progress can be monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound. A 77% yield has been reported for a gram-scale synthesis using this method.[1]

-

1.2. Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on characteristic values for the functional groups present and data for structurally related compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.5 - 8.8 | Doublet |

| H-4 | 8.2 - 8.5 | Doublet |

| H-5 | 7.8 - 8.1 | Multiplet |

| H-6 | 7.5 - 7.8 | Multiplet |

| H-7 | 7.9 - 8.2 | Multiplet |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 (C-I) | 90 - 100 |

| C-4 | 135 - 140 |

| C-4a | 125 - 130 |

| C-5 | 120 - 125 |

| C-6 | 128 - 132 |

| C-7 | 122 - 127 |

| C-8 (C-NO₂) | 145 - 150 |

| C-8a | 140 - 145 |

2.2. Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C=N Stretch (Quinoline) | 1500 - 1650 | Medium |

| C-I Stretch | 500 - 600 | Medium-Weak |

2.3. Mass Spectrometry (MS)

| Technique | Ion | Calculated m/z |

| ESI-MS | [M+H]⁺ | 300.94686[2] |

| ESI-MS | [M+Na]⁺ | 322.92880[2] |

General Experimental Protocols for Spectroscopic Analysis

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3]

-

Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is typically used.

-

Processing: Process the data by applying a Fourier transform to the free induction decay (FID). Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR:

-

Sample Preparation: Prepare a more concentrated sample, typically 50-100 mg of the compound in 0.6-0.7 mL of a deuterated solvent.[3]

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[4][5]

-

Processing: Process the data similarly to the ¹H NMR spectrum, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of solid this compound in a volatile organic solvent (e.g., acetone or methylene chloride).[6]

-

Apply a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[6]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[6]

-

-

Acquisition:

-

Obtain a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

3.3. Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[7]

-

Dilute this stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with ESI-MS (e.g., a mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation).[7][8]

-

-

Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺). The mass analyzer can be set to scan a range that includes the expected molecular ion peak (e.g., m/z 100-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule ([M+H]⁺) and other potential adducts (e.g., [M+Na]⁺).

-

For high-resolution mass spectrometry (HRMS), compare the experimentally determined accurate mass to the calculated theoretical mass to confirm the elemental composition.

-

References

- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 2. PubChemLite - this compound (C9H5IN2O2) [pubchemlite.lcsb.uni.lu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. benchchem.com [benchchem.com]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Rutgers_MS_Home [react.rutgers.edu]

Solubility of 3-Iodo-8-nitroquinoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-iodo-8-nitroquinoline, a key chemical intermediate. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This document summarizes the limited available information and provides a detailed, generalized experimental protocol for determining the solubility of this compound. This guide is intended to equip researchers with the necessary methodology to generate critical solubility data for applications in synthesis, purification, and formulation.

Introduction

This guide provides a summary of the known properties of this compound and presents a robust experimental protocol for the systematic determination of its solubility in a range of organic solvents.

Physicochemical Properties of this compound

A summary of the available physical and chemical properties for this compound is presented below. This data is compiled from various chemical supplier databases.

| Property | Value | Reference |

| Molecular Formula | C₉H₅IN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 300.05 g/mol | --INVALID-LINK-- |

| Density | 2.0±0.1 g/cm³ | --INVALID-LINK-- |

| Boiling Point | 401.2±30.0 °C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 196.4±24.6 °C | --INVALID-LINK-- |

| LogP | 2.75 | --INVALID-LINK-- |

Solubility Data

Exhaustive searches of scientific databases have not yielded quantitative solubility data for this compound in common organic solvents. The only available data point is for its solubility in water.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 0.18 g/L (Very slightly soluble) |

Data sourced from Guidechem

For context, the parent compound, 8-nitroquinoline, is reported to be soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium solubility of a solid organic compound such as this compound in various organic solvents. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Calibration Curve:

-

Accurately prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

Analyze these standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to construct a calibration curve of response versus concentration.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely seal the vials to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution has reached saturation. The exact time may need to be determined empirically.

-

-

Sample Processing:

-

After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the range of the previously established calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration standards.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Conclusion

While there is a significant gap in the publicly available quantitative solubility data for this compound in organic solvents, this technical guide provides a comprehensive, generalized experimental protocol to enable researchers to determine this vital physicochemical property. The provided workflow and methodology are based on established principles of solubility measurement and can be adapted to a wide range of organic solvents and analytical techniques. The generation of such data will be invaluable for the future use of this compound in research and development.

References

3-Iodo-8-nitroquinoline material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 3-Iodo-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and properties of this compound, based on available Material Safety Data Sheet (MSDS) information. It is intended to serve as an essential resource for laboratory personnel and anyone involved in the handling of this chemical compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding the behavior of the compound under various laboratory conditions.

| Property | Value |

| CAS Number | 497084-46-5[1][2][3][4][5] |

| Molecular Formula | C9H5IN2O2[1][2][4] |

| Molecular Weight | 300.053 g/mol [1][2][4] |

| Density | 2.0 ± 0.1 g/cm³[1][2] |

| Boiling Point | 401.2 ± 30.0 °C at 760 mmHg[1][2] |

| Flash Point | 196.4 ± 24.6 °C[1][2] |

| Water Solubility | Very slightly soluble (0.18 g/L at 25°C)[4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classification.

| Hazard Class | GHS Hazard Statement | Signal Word |

| Acute toxicity - Oral | H302: Harmful if swallowed[4] | Warning[4] |

| Acute toxicity - Dermal | H312: Harmful in contact with skin[4] | Warning[4] |

| Acute toxicity - Inhalation | H332: Harmful if inhaled[4] | Warning[4] |

First Aid Measures

In the event of exposure to this compound, the following first aid protocols should be immediately implemented.

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately wash the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If irritation persists, seek medical attention.[1] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[1] If irritation persists, seek medical attention.[1] |

| Inhalation | Move the individual to fresh air.[1] In severe cases or if symptoms persist, seek immediate medical attention.[1] |

| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for the safe laboratory handling of this compound.

Storage and Incompatibility

| Aspect | Recommendation |

| Storage Conditions | Store in tightly closed vessels in a dry, cool, and well-ventilated area.[1][6] |

| Conditions to Avoid | Avoid exposure to heat, flames, and sparks.[1] |

| Incompatible Materials | Avoid contact with oxidizing agents, strong acids, and strong bases.[1][6] |

Fire and Accidental Release Measures

Procedures for fires and accidental spills involving this compound are outlined below.

| Situation | Recommended Action |

| Fire Fighting | Use dry powder or carbon dioxide extinguishers.[1] Firefighters should wear self-contained breathing apparatus and full protective clothing.[1] Hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen iodide.[1] |

| Accidental Release | Wear appropriate personal protective equipment, including a respirator, gloves, and protective clothing.[1] Mix the spilled material with sand or another inert absorbent, then sweep it up and place it in a tightly closed container for disposal.[1] Prevent the material from entering drains or water courses.[1] |

Toxicological and Ecological Information

Currently, there is no specific toxicological or ecological data available for this compound.[1] As a precautionary measure, it should be handled as a potentially toxic and environmentally harmful substance.

Disposal Considerations

The disposal of this compound and its waste products must be conducted in compliance with all local, regional, and national regulations.[1] It should be treated as special waste and handled by a licensed disposal company.[1]

Transportation Information

According to available data, this compound is considered non-hazardous for both air and ground transportation.[1]

This technical guide is intended to provide essential safety information for trained professionals. Always consult the most current and complete Material Safety Data Sheet from the supplier before handling this chemical.

References

- 1. 3-Iodo-8-nitro-quinoline | CAS#:497084-46-5 | Chemsrc [chemsrc.com]

- 2. 3-Iodo-8-nitro-quinoline | CAS#:497084-46-5 | Chemsrc [chemsrc.com]

- 3. This compound - Free SDS search [msds.com]

- 4. Page loading... [guidechem.com]

- 5. 3-Iodo-8-nitro-quinoline | 497084-46-5 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

Potential Reactivity of the Nitro Group in 3-Iodo-8-nitroquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-8-nitroquinoline is a versatile heterocyclic compound that holds significant potential in medicinal chemistry and materials science. The presence of both a nitro group and an iodine atom on the quinoline scaffold offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group at the 8-position significantly influences the reactivity of the quinoline ring system, making it a key functional group for synthetic modifications. This technical guide provides a comprehensive overview of the potential reactivity of the nitro group in this compound, focusing on reduction, nucleophilic substitution, and cyclization reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to aid researchers in the strategic design and execution of synthetic routes involving this compound.

Reduction of the Nitro Group

The most common and synthetically useful transformation of the nitro group in this compound is its reduction to an amino group, yielding 3-iodo-8-aminoquinoline. This transformation is a critical step in the synthesis of various derivatives with potential biological activities, as the resulting amino group can be further functionalized. Several established methods for the reduction of aromatic nitro compounds can be applied, with the choice of reagent often depending on the desired chemoselectivity and reaction conditions.

Reduction using Tin(II) Chloride (SnCl₂)

Reduction with stannous chloride in the presence of a strong acid, typically hydrochloric acid, is a classical and effective method for converting aromatic nitro compounds to their corresponding anilines. This method is generally high-yielding and tolerant of various functional groups, including halogens.

Experimental Protocol: Synthesis of 3-Iodo-8-aminoquinoline using SnCl₂

A solution of this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate is treated with an excess of tin(II) chloride dihydrate (typically 3-5 eq). Concentrated hydrochloric acid is added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled and made basic with a concentrated solution of sodium hydroxide to precipitate tin salts. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1][2]

Reduction using Iron in Acetic Acid (Fe/AcOH)

The use of iron powder in an acidic medium, such as acetic acid, provides a milder and often more environmentally friendly alternative to tin(II) chloride. This method is known for its high chemoselectivity, leaving other reducible functional groups intact.

Experimental Protocol: Synthesis of 3-Iodo-8-aminoquinoline using Fe/AcOH

To a suspension of this compound (1.0 eq) in a mixture of ethanol and acetic acid, iron powder (an excess, typically 5-10 eq) is added. The mixture is heated to reflux and stirred vigorously. Reaction progress is monitored by TLC. After the reaction is complete, the mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is partitioned between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acetic acid. The organic layer is separated, washed, dried, and concentrated to afford the crude 3-iodo-8-aminoquinoline, which can be further purified.[3][4]

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. A variety of catalysts can be employed, with palladium on carbon (Pd/C) and platinum oxide (PtO₂) being the most common. The choice of catalyst and reaction conditions is crucial to avoid dehalogenation of the iodo-substituent. Gold-based catalysts have also been shown to be effective for the chemoselective hydrogenation of substituted quinolines.[5]

Experimental Protocol: Catalytic Hydrogenation of this compound

A solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) is placed in a hydrogenation vessel. A catalytic amount of a suitable catalyst (e.g., 5-10 mol% Pd/C or PtO₂) is added. The vessel is then purged with hydrogen gas and maintained under a hydrogen atmosphere (typically from balloon pressure to several atmospheres) with vigorous stirring. The reaction is monitored by TLC or by measuring hydrogen uptake. Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield the product. To minimize the risk of deiodination, milder conditions (lower pressure and temperature) and careful monitoring are recommended.[6][7]

Table 1: Comparison of Reduction Methods for this compound

| Reduction Method | Reagents | Typical Yield | Advantages | Disadvantages |

| Tin(II) Chloride | SnCl₂·2H₂O, HCl | Good to Excellent | Reliable, fast, tolerates halogens | Requires stoichiometric amounts of tin, acidic waste |

| Iron/Acetic Acid | Fe powder, AcOH | Good to Excellent | Milder, chemoselective, inexpensive | Heterogeneous reaction, work-up can be tedious |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Good to Excellent | Clean, high-yielding | Potential for dehalogenation, requires specialized equipment |

Nucleophilic Aromatic Substitution (SNAr)

The nitro group in 8-nitroquinoline activates the quinoline ring towards nucleophilic attack, particularly at positions ortho and para to the nitro group. While direct displacement of the nitro group itself is less common, its presence facilitates the substitution of other leaving groups on the ring. In the case of this compound, the nitro group's strong electron-withdrawing effect enhances the electrophilicity of the quinoline nucleus.

The direct nucleophilic displacement of a nitro group in aromatic systems is generally challenging but can occur under specific conditions with highly activated substrates and strong nucleophiles. However, for 8-nitroquinolines, nucleophilic attack is more likely to occur at other positions on the ring that are activated by the nitro group. For instance, vicarious nucleophilic substitution (VNS) of hydrogen has been observed in nitroquinolines, where a nucleophile attacks a carbon atom bearing a hydrogen, ortho or para to the nitro group.[8]

Cyclization Reactions

The nitro group in this compound can participate in or facilitate intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. These reactions often proceed via the corresponding 8-aminoquinoline derivative.

Synthesis of Furoxans (1,2,5-Oxadiazole-2-oxides)

A potential cyclization pathway involving the nitro group is the formation of a furoxan ring. This typically involves the reaction of an ortho-nitro-azido precursor. For this compound, this would first require the introduction of an azide group at the 7-position, which is ortho to the nitro group. The subsequent thermal or photochemical decomposition of the resulting 7-azido-3-iodo-8-nitroquinoline could lead to the formation of a furoxano[3,4-h]quinoline derivative. The synthesis of furoxans is a well-established field, with various methods available for the oxidative cyclization of ortho-nitroanilines or the decomposition of ortho-nitroazides.[9][10]

Conceptual Workflow for Furoxan Synthesis

References

- 1. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. explorationpub.com [explorationpub.com]

- 3. Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 6. GT Digital Repository [repository.gatech.edu]

- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 8. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciforum.net [sciforum.net]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Iodo-8-nitroquinoline

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and reactivity of 3-iodo-8-nitroquinoline, a heterocyclic compound of significant interest in synthetic organic chemistry and drug development. The interplay of the electron-withdrawing nitro group and the labile iodo substituent on the quinoline scaffold creates distinct and predictable sites for both electrophilic and nucleophilic attack. This document outlines these reactive centers, supported by mechanistic insights into key transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to serve as a valuable resource for researchers and professionals in the field.

Introduction

This compound is a substituted quinoline derivative featuring two key functional groups that dictate its chemical behavior. The quinoline core, a bicyclic aromatic heterocycle, is rendered electron-deficient by the presence of a strongly deactivating nitro group at the C8 position. This electronic modulation is crucial for activating the ring system towards nucleophilic attack.[1][2] Concurrently, the iodine atom at the C3 position serves as an excellent leaving group in both nucleophilic substitution and metal-catalyzed cross-coupling reactions, providing a versatile handle for molecular elaboration.[3][4] Understanding the distribution of electron density and the resulting electrophilic and nucleophilic sites is paramount for predicting its reactivity and designing synthetic routes to novel functionalized quinoline derivatives.

Electronic Structure and Reactivity Overview

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the 8-nitro group. This group deactivates the aromatic ring for electrophilic aromatic substitution by pulling electron density away from the π-system.[5] Conversely, this electron deficiency makes the aromatic ring highly susceptible to nucleophilic attack, a characteristic feature of nucleophilic aromatic substitution (SNAr) reactions.[1][2]

The primary reactive sites can be categorized as follows:

-

Electrophilic Sites: These are electron-poor centers susceptible to attack by nucleophiles.

-

C3-Carbon: The carbon atom bonded to iodine is a prime electrophilic site due to the C-I bond's polarity and the excellent leaving group ability of iodide.

-

Aromatic Ring Carbons (especially C5 and C7): The entire quinoline ring is electron-deficient. The positions ortho and para to the nitro group (C7 and C5, respectively) are particularly activated for nucleophilic attack because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro group.[5][6]

-

-

Nucleophilic Sites: These are electron-rich centers capable of donating an electron pair to an electrophile.

-

N1-Nitrogen: The lone pair of electrons on the quinoline nitrogen atom imparts basic and nucleophilic character, allowing it to react with acids and electrophiles.

-

Oxygen Atoms of the Nitro Group: While the nitro group is strongly electron-withdrawing overall, the oxygen atoms possess lone pairs and can act as weak nucleophiles in specific contexts.

-

Key Reactions and Mechanistic Pathways

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring, enhanced by the 8-nitro group, facilitates SNAr reactions. A nucleophile can attack the ring, displacing a suitable leaving group. In this compound, the iodine at C3 is a potential leaving group. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][5] The stability of this intermediate is crucial and is significantly enhanced by the presence of the electron-withdrawing nitro group.[1][7]

Figure 1: Generalized SNAr Mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-iodo bond is highly susceptible to oxidative addition to a low-valent palladium(0) complex, initiating a catalytic cycle for various cross-coupling reactions.[3][4] These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds under mild conditions.[8] Notable examples include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, which allow for the introduction of a wide array of substituents at the C3 position.

Figure 2: Typical Suzuki Cross-Coupling Workflow.

Quantitative Data Summary

| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Conditions | Typical Yield (%) | Reference |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C | 75-95 | [3][8] |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 70-90 | [9] |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand, NaOt-Bu, Toluene, 100°C | 65-90 | [10] |

| SNAr | Sodium Methoxide (NaOMe) | MeOH, Reflux | 80-98 | [1][2] |

| SNAr | Piperidine | DMSO, 100°C | 70-95 | [1][2] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling at the C3-Position

This protocol provides a representative procedure for the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the C3 position of the quinoline core.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst, [Pd(PPh₃)₄], to the flask under the inert atmosphere.

-

Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume).

-

Heat the reaction mixture to 80-90°C and stir vigorously for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-aryl-8-nitroquinoline product.

Visualization of Reactive Sites

The following diagram illustrates the key reactive centers on the this compound molecule.

Figure 3: Electrophilic and Nucleophilic Hotspots.

Conclusion

This compound is a highly functionalized building block whose reactivity is predictably governed by its electronic structure. The strong electron-withdrawing nitro group activates the quinoline ring for nucleophilic aromatic substitution, while the iodo group provides a versatile handle for a vast array of palladium-catalyzed cross-coupling reactions at the C3 position. The quinoline nitrogen remains a key nucleophilic center. This guide has provided a foundational understanding of these principles, supplemented with practical data and protocols, to aid researchers in the strategic design and execution of syntheses involving this valuable intermediate.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. jmcct.com [jmcct.com]

- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

Review of 3-Iodo-8-nitroquinoline and its derivatives

An In-depth Technical Guide on 3-Iodo-8-nitroquinoline and Its Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This technical guide focuses on this compound, a functionalized derivative with potential for further chemical exploration. While specific data on its biological activity and derivatives are limited, this paper consolidates the known physicochemical properties of the parent compound. By examining established synthesis protocols and the biological activities of structurally related nitro- and iodo-quinoline analogs, we aim to provide a foundational resource for researchers. This guide presents quantitative data in structured tables, details relevant experimental methodologies, and utilizes process diagrams to illustrate key workflows, thereby offering a strategic outlook for professionals in drug discovery and development.

Introduction to the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring.[1] This bicyclic structure is a privileged pharmacophore in drug development due to its ability to serve as a versatile scaffold for designing molecules with a wide array of biological activities.[1][2] Quinoline derivatives have demonstrated significant potential as anticancer, antimicrobial, antifungal, and antiviral agents.[1][2] The synthetic accessibility of the quinoline ring system allows for the creation of structurally diverse derivatives, enabling the fine-tuning of their pharmacological profiles.[1] this compound represents a specific example of this class, featuring both a halogen and a nitro group, which can significantly influence its chemical reactivity and biological interactions.

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. The available data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 497084-46-5[3][4] |

| Molecular Formula | C₉H₅IN₂O₂[3][4] |

| Molecular Weight | 300.053 g/mol [3] |

| Exact Mass | 299.939575 u[3] |

| Density | 2.0 ± 0.1 g/cm³[3] |

| Boiling Point | 401.2 ± 30.0 °C at 760 mmHg[3] |

| Flash Point | 196.4 ± 24.6 °C[3] |

2.1 Handling and Safety Information

Proper handling of this compound is essential to ensure laboratory safety.

-

Engineering Controls : Operations should be conducted within a chemical fume hood.[3]

-

Personal Protective Equipment : Wear standard laboratory clothing, chemical-resistant gloves, and safety goggles.[3]

-

Conditions to Avoid : The compound is sensitive to heat, flames, and sparks.[3]

-

Materials to Avoid : Avoid contact with strong oxidizing agents.[3]

-

Hazardous Combustion Products : Combustion may produce carbon monoxide, nitrogen oxides, and hydrogen iodide.[3]

Synthesis of Quinolines: Methodologies and Protocols

While a specific protocol for this compound is not detailed in the surveyed literature, general and robust methods for synthesizing substituted quinolines are well-established. These can be adapted for the target molecule and its derivatives.

3.1 General Synthetic Strategies

Classic methods for quinoline synthesis include the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, and the Doebner synthesis.[5][6] The Doebner reaction provides a versatile route to quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid.[6]

3.2 Detailed Experimental Protocol: One-Pot, Three-Component Synthesis of Iodo-Quinoline Derivatives

A modern and efficient approach for generating iodo-quinoline derivatives has been reported, which can be adapted for various substrates.[6] This method utilizes a one-pot, three-component reaction.[6]

-

Objective : To synthesize 6-iodo-substituted carboxy-quinolines.[6]

-

Starting Materials :

-

Catalyst : Trifluoroacetic acid (TFA)[6]

-

Solvent : Ethanol[6]

-

General Procedure :

-

Combine the iodo-aniline, aldehyde, and pyruvic acid in ethanol.

-

Add trifluoroacetic acid as a catalyst to the mixture.

-

Reflux the reaction mixture for a specified time (e.g., 12 hours).[6]

-

Upon completion, the product can be isolated and purified.

-

-

Advantages : This method is noted for its rapid reaction times, use of a cost-effective catalyst, high product yields, and straightforward purification.[6]

3.3 Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the one-pot synthesis method described above.

Caption: General workflow for one-pot synthesis of iodo-quinoline derivatives.

Biological Activity of Substituted Quinolines

Direct biological data for this compound is not prominently available. However, the activities of structurally related nitro- and halo-substituted quinolines provide valuable insights into its potential therapeutic applications.

4.1 Antimicrobial Activity

Derivatives of 8-hydroxyquinoline (8HQ) bearing nitro and halogen substituents exhibit potent and diverse antimicrobial activities.[7] For instance, nitroxoline (5-nitro-8-hydroxyquinoline) and clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) are well-studied compounds.[7] Nitroxoline shows strong activity against Aeromonas hydrophila and can selectively inhibit the growth of Pseudomonas aeruginosa.[7][8] Cloxyquin (5-chloro-8-hydroxyquinoline) is effective against Listeria monocytogenes and Plesiomonas shigelloides.[7][8] The presence of halogens appears to enhance activity against Gram-negative bacteria compared to the parent 8-hydroxyquinoline.[7]

Table 2: Antimicrobial Activity (MIC) of Selected 8-Hydroxyquinoline Derivatives

| Compound | Microorganism | MIC (µM) |

|---|---|---|

| Nitroxoline | Aeromonas hydrophila | 5.26[7][8] |

| Nitroxoline | Pseudomonas aeruginosa | 84.14[7][8] |

| Cloxyquin | Listeria monocytogenes | 5.57[7][8] |

| Cloxyquin | Plesiomonas shigelloides | 11.14[7][8] |

| 8-Hydroxyquinoline | Gram-positive bacteria (general) | 3.44–13.78[7][8] |

4.2 Anticancer Activity

The quinoline core is also a key feature in many anticancer agents.[1] Studies comparing 8-hydroxyquinoline analogs have shown that nitroxoline (8-hydroxy-5-nitroquinoline) is a more potent cytotoxic agent against human cancer cell lines than the halogenated derivative clioquinol.[9] The IC₅₀ value for nitroxoline was found to be five to ten times lower than that of other related compounds.[9][10] Its anticancer activity is enhanced by the presence of copper and is associated with an increase in intracellular reactive oxygen species.[9][10]

4.3 Visualization of Antimicrobial Screening Workflow

A standard method for evaluating the antimicrobial potency of new compounds is the agar dilution method, which is used to determine the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for antimicrobial susceptibility testing (Agar Dilution Method).

Future Directions and Conclusion

This compound is a well-characterized compound in terms of its physicochemical properties. However, a significant opportunity exists for further research into its synthetic derivatization and biological evaluation. The established protocols for creating functionalized quinolines provide a clear path for generating a library of novel compounds based on this core structure.

Based on the potent antimicrobial and anticancer activities observed in structurally similar nitro- and iodo-substituted quinolines, it is reasonable to hypothesize that derivatives of this compound could be promising candidates for drug discovery programs. Future research should focus on synthesizing new analogs and systematically screening them for a range of biological activities to unlock the full therapeutic potential of this chemical scaffold.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 3. 3-Iodo-8-nitro-quinoline | CAS#:497084-46-5 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. iipseries.org [iipseries.org]

- 6. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Profile of 3-Iodo-8-nitroquinoline (97% Purity)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-8-nitroquinoline, focusing on its commercial availability at a minimum purity of 97%, and its potential applications in research and drug development. Due to the limited publicly available experimental data specifically for this compound, this guide also draws upon information from closely related quinoline derivatives to infer potential biological activities and experimental methodologies.

Commercial Availability

A critical step in research and development is sourcing high-purity chemical compounds. The following table summarizes the commercial suppliers of this compound, providing key details to facilitate procurement.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Shanghai Nianxing Industrial Co., Ltd. | 97.0% | 497084-46-5 | C₉H₅IN₂O₂ | 300.05 | - |

| Hebei Sankai Chemical Technology Co., Ltd. | 98% | 497084-46-5 | C₉H₅IN₂O₂ | 300.05 | - |

| AKSci | ≥95% | 497084-46-5 | C₉H₅IN₂O₂ | 300.05 | Sold for research and development use only. |

| CymitQuimica | 95% | 497084-46-5 | C₉H₅IN₂O₂ | 300.05 | Also offers various quantities. |

| CHEMLYTE SOLUTIONS CO.,LTD | Industrial Grade | 497084-46-5 | C₉H₅IN₂O₂ | 300.05 | Purity percentage not specified. |

Physicochemical Properties

-

Systematic Name: this compound

-

CAS Number: 497084-46-5[1]

-

Molecular Formula: C₉H₅IN₂O₂[1]

-

Molecular Weight: 300.05 g/mol [1]

-

Appearance: Typically a white to yellow powder.

-

Solubility: Very slightly soluble in water (0.18 g/L at 25°C).

Potential Applications in Research and Drug Development

While direct experimental evidence for this compound is scarce in publicly accessible literature, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. The presence of both an iodine atom and a nitro group suggests potential for various biological activities.

Anticancer Activity:

Quinoline derivatives have demonstrated a wide range of anticancer activities. Notably, nitroquinolines have been investigated as potential antitumor agents. The nitro group can act as a source of nitrogen radicals, which can alter intracellular signaling and inhibit tumor cell growth. Studies on related compounds, such as nitroxoline (8-hydroxy-5-nitroquinoline) and clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have shown that they can induce cancer cell death through mechanisms like the inhibition of the proteasome and modulation of signaling pathways like NF-kappaB and FoxM1. It is plausible that this compound could exhibit similar cytotoxic effects on cancer cell lines.

Antimicrobial Activity:

The 8-hydroxyquinoline scaffold is known for its antimicrobial properties. The mechanism often involves the chelation of metal ions essential for microbial growth. While this compound lacks the hydroxyl group, the nitro functionality is a known pharmacophore in various antimicrobial agents. The nitro group can be reduced within microbial cells to produce toxic intermediates that can damage DNA and other critical biomolecules.

Experimental Protocols

Given the likely application of this compound in cytotoxicity and anticancer screening, a detailed protocol for a common assay is provided below.

Sulforhodamine B (SRB) Cell Viability Assay

This colorimetric assay is a widely used method for determining cell density and, by extension, cytotoxicity. It relies on the ability of the SRB dye to bind to cellular proteins.

Materials:

-

96-well microtiter plates

-

Cell culture medium

-

Trichloroacetic acid (TCA), 10% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

-

Tris base solution, 10 mM

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 200 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with 200 µL of the medium containing the test compound. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Cell Fixation: Carefully remove the culture medium. Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Discard the TCA solution and wash the wells five times with slow-running tap water. Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 565 nm using a microplate reader. The absorbance is proportional to the cellular protein content and, therefore, the cell number.

Potential Signaling Pathways and Logical Relationships

Based on the activities of analogous quinoline compounds, this compound could potentially modulate several key signaling pathways involved in cancer cell proliferation and survival. The following diagrams illustrate these hypothetical relationships.

Caption: A generalized experimental workflow for evaluating the in vitro cytotoxicity of this compound.

Caption: Hypothesized signaling pathways potentially modulated by this compound in cancer cells.

Disclaimer: The information regarding potential applications and signaling pathways is based on the known activities of structurally related compounds and should be experimentally verified for this compound. This document is intended for informational purposes for a scientific audience and does not constitute an endorsement of any specific supplier or product. Researchers should always consult the safety data sheet (SDS) before handling any chemical compound.

References

Biological Activity Screening of Novel Iodo-Nitroquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals